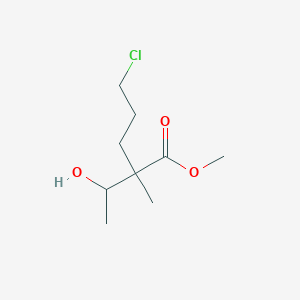
Acetic acid--octan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–octan-1-ol (1/1) is an ester formed from the reaction between acetic acid and octan-1-ol. Esters are organic compounds known for their pleasant, often fruity odors, and are commonly used in perfumes and flavorings. This particular ester is known for its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid–octan-1-ol (1/1) can be synthesized through a process known as esterification. This involves the reaction of acetic acid with octan-1-ol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
CH3COOH+CH3(CH2)7OH→CH3COO(CH2)7CH3+H2O
This reaction is typically carried out by heating the reactants in a warm water bath (60-65°C) for about 10 minutes .
Industrial Production Methods
Industrially, octan-1-ol is produced by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. . The esterification process is then applied to produce acetic acid–octan-1-ol (1/1).
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–octan-1-ol (1/1) primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into acetic acid and octan-1-ol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Major Products
Hydrolysis: Acetic acid and octan-1-ol.
Transesterification: A different ester and the original alcohol.
Aplicaciones Científicas De Investigación
Acetic acid–octan-1-ol (1/1) has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of perfumes and flavorings due to its pleasant odor
Mecanismo De Acción
The mechanism of action of acetic acid–octan-1-ol (1/1) involves its interaction with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the ester can facilitate the transport of drugs across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Octyl acetate: Formed from the reaction of octan-1-ol with acetic acid, similar to acetic acid–octan-1-ol (1/1).
Butyl acetate: Formed from the reaction of butanol with acetic acid.
Ethyl acetate: Formed from the reaction of ethanol with acetic acid.
Uniqueness
Acetic acid–octan-1-ol (1/1) is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to shorter or longer chain esters. Its specific structure allows for unique interactions with lipid membranes, making it particularly useful in biological and medical applications .
Propiedades
Número CAS |
59461-57-3 |
|---|---|
Fórmula molecular |
C10H22O3 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
acetic acid;octan-1-ol |
InChI |
InChI=1S/C8H18O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h9H,2-8H2,1H3;1H3,(H,3,4) |
Clave InChI |
DNKHEORCFQHULZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)

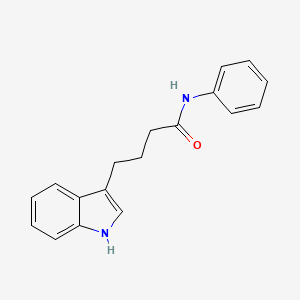


![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)
![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
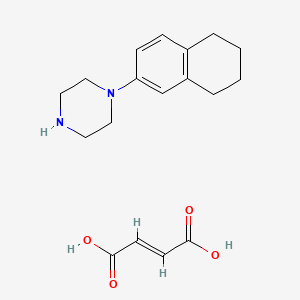
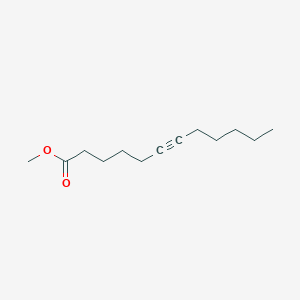
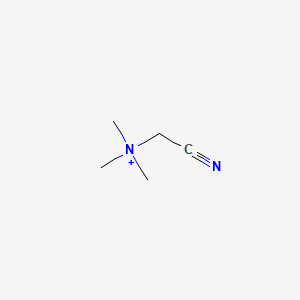
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
